molecular formula C20H20N4O2S2 B11618682 N'-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]pyridine-3-carbohydrazide

N'-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]pyridine-3-carbohydrazide

Cat. No.: B11618682
M. Wt: 412.5 g/mol
InChI Key: NEEMGGUCBWHYHO-CLCOLTQESA-N
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Description

N’-[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, dimethyl groups, and a dithioloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dithioloquinoline core, followed by the introduction of the ethoxy and dimethyl groups, and finally, the attachment of the pyridine-3-carbohydrazide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

N’-[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(propan-2-yl)aniline
  • Benzenamine, N-(8-ethoxy-4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-4-(1-methylethyl)-

Uniqueness

N’-[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxy group, dimethyl groups, and a dithioloquinoline moiety sets it apart from similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(Z)-(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]pyridine-3-carboxamide

InChI

InChI=1S/C20H20N4O2S2/c1-4-26-13-7-8-15-14(10-13)16-17(20(2,3)22-15)27-28-19(16)24-23-18(25)12-6-5-9-21-11-12/h5-11,22H,4H2,1-3H3,(H,23,25)/b24-19-

InChI Key

NEEMGGUCBWHYHO-CLCOLTQESA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2/C(=N/NC(=O)C4=CN=CC=C4)/SS3)(C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NNC(=O)C4=CN=CC=C4)SS3)(C)C

Origin of Product

United States

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